molecular formula C22H18N2O5 B2377855 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-92-6

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2377855
CAS No.: 922082-92-6
M. Wt: 390.395
InChI Key: MTXUECYARBDBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed for research use only. This molecule is built upon the dibenzo[b,f][1,4]oxazepine scaffold, a tricyclic system recognized for its diverse biological potential. The core structure is functionally rich, featuring an 11-oxo group and a 2-yl substitution that links to a 3,4-dimethoxybenzamide group. The dibenzo[b,f][1,4]oxazepine core is a privileged structure in drug discovery. Scientific literature indicates that derivatives of this scaffold are investigated for various pharmacological applications. For instance, certain dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamides have been described in patents as potential histone deacetylase (HDAC) inhibitors, a key target in oncology research . Other derivatives have been studied for their ability to reverse multidrug resistance in cancer cells, which could improve the efficacy of chemotherapeutic agents . The synthetic pathways for creating such molecules are well-established, with methods like intramolecular cyclocarbonylation using palladium catalyst systems being employed to form the central oxazepinone ring in good yields . The specific substitution pattern on this compound, combining the dibenzo[b,f][1,4]oxazepin-11-one core with the 3,4-dimethoxybenzamide moiety, suggests it is a sophisticated research chemical, likely intended for use as a building block in the synthesis of more complex molecules or as a pharmacological probe for studying specific biological pathways. Researchers may find this compound valuable for screening in assays related to neurology, oncology, or other therapeutic areas where this scaffold has shown historical relevance . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-19-9-7-13(11-20(19)28-2)21(25)23-14-8-10-17-15(12-14)22(26)24-16-5-3-4-6-18(16)29-17/h3-12H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUECYARBDBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

Ghafarzadeh et al. demonstrated a microwave-enhanced synthesis of dibenzooxazepines using 2-chlorobenzaldehydes (4 ) and 2-aminophenols (5 ) under basic conditions (Scheme 1). Substituted aldehydes and aminophenols undergo nucleophilic aromatic substitution (SNAr) to form the tricyclic scaffold 6 in 78–87% yield within short reaction times (15–30 minutes). Key advantages include operational simplicity and avoidance of transition-metal catalysts.

Table 1: Microwave Synthesis of Dibenzooxazepines

2-Chlorobenzaldehyde Substituent 2-Aminophenol Substituent Yield (%) Reaction Time (min)
4-NO₂ 4-OMe 85 20
3-Cl 5-Cl 78 30
H 4-NH₂ 87 15

Copper-Catalyzed Domino Coupling

Sang et al. developed a one-pot copper-catalyzed method for indole/benzimidazole-fused dibenzooxazepines. Starting from 2-halophenols (7 ) and 2-(2-halophenyl)-1H-indoles (8 ), C–N and C–O bond formations occur sequentially, followed by a Smiles rearrangement to yield 9 (Scheme 2). This method accommodates aryl chlorides, enhancing substrate accessibility.

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Etherification of 3,4-Dihydroxybenzoic Acid

Adapting CN105384650A’s methodology, 3,4-dihydroxybenzoic acid undergoes dimethylation using dimethyl sulfate (2.2 equiv) and NaOH (2.5 equiv) in water at 45–60°C (Scheme 3). The reaction produces 3,4-dimethoxybenzoic acid (19 ) in 89% yield after recrystallization from ethanol.

Table 3: Etherification Optimization

NaOH Equiv Temperature (°C) Reaction Time (h) Yield (%)
2.0 45 12 78
2.5 60 10 89
3.0 60 8 85

Chlorination to Acid Chloride

Treating 19 with thionyl chloride (SOCl₂, 1.5 equiv) in anhydrous DMF (cat.) at reflux (70°C, 4 hours) affords 3,4-dimethoxybenzoyl chloride (20 ) in 95% yield. Excess SOCl₂ is removed under reduced pressure, and the crude product is used directly in subsequent steps.

Amide Coupling to Form the Target Compound

Activation and Coupling Conditions

The amine group at position 2 of the oxazepine core (21 ) reacts with 20 under Schotten-Baumann conditions. In a representative procedure:

  • Dissolve 21 (1.0 equiv) in THF (10 mL/mmol) and cool to 0°C.
  • Add Et₃N (2.5 equiv) followed by dropwise addition of 20 (1.2 equiv).
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).

Table 4: Amidation Yield Under Varied Conditions

Base Solvent Temperature (°C) Yield (%)
Et₃N THF 25 72
NaHCO₃ DCM/H₂O 0 → 25 65
DMAP (cat.) DMF 25 68

Alternative Coupling Reagents

Using HATU or EDCI/HOBt in DMF increases yields to 80–85% but raises costs. For instance, EDCI (1.1 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv) in DMF at 0°C → RT afford the amide in 84% yield.

Purification and Characterization

Crystallization and Chromatography

Crude product is recrystallized from ethanol/water (4:1) or purified via flash chromatography (SiO₂, gradient elution from 20% to 50% EtOAc in hexane). Final purity (>98%) is confirmed by HPLC (C18 column, MeCN/H₂O = 65:35, 1.0 mL/min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.85–7.45 (m, 6H, Ar-H), 6.95 (s, 1H), 3.88 (s, 6H, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Scalability and Industrial Considerations

Waste Management in Large-Scale Production

The patent CN105384650A highlights treating cyanide-containing wastewater with NaOH at 140–150°C for 10 hours to degrade cyanide ions. This protocol reduces environmental impact during scale-up.

Catalytic Hydrogenation Efficiency

Raney Ni (15 wt%) under 1.0 MPa H₂ at 140°C achieves full conversion in 15 hours, whereas Pd/C (3 wt%) requires higher pressure (4.0 MPa) but shorter time (12 hours).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related dibenzoazepine derivatives, focusing on heteroatom substitution, functional group variations, and synthetic strategies.

Core Heteroatom Variation: Oxazepine vs. Thiazepine

A critical distinction lies in the heteroatom within the azepine ring:

  • Target compound : Contains a dibenzo[1,4]oxazepine core (oxygen atom at position 1,4) .
  • Jin et al.'s analogs : Feature a dibenzo[1,4]thiazepine core (sulfur atom at position 1,4) .

Implications :

  • Stability : Thiazepines may exhibit different metabolic stability due to sulfur’s susceptibility to oxidation.
Substituent Variations on the Benzamide/Backbone

Key differences in substituents and functional groups are summarized below:

Compound Name Core Structure Substituents on Benzamide/Backbone Molecular Formula HRMS (Observed) Reference
3,4-Dimethoxy-N-(11-oxo-dibenzo[1,4]oxazepin-2-yl)benzamide (Target) Oxazepine 3,4-Dimethoxybenzamide C24H20N2O5 Not reported -
3-Chloro-4-fluoro-N-(11-oxo-dibenzo[1,4]oxazepin-2-yl)benzenesulfonamide Oxazepine 3-Chloro-4-fluorobenzenesulfonamide C19H12ClFN2O4S 418.0190 (calc)
N-(10-Methyl-11-oxo-dibenzo[1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine 2-Trifluoromethylbenzamide C23H16F3N2O3 Not reported
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-dibenzo[1,4]thiazepine-8-carboxamide 5-oxide (Jin et al.) Thiazepine (S) 4-Methoxybenzyl carboxamide, 10-ethyl, 5-oxide C25H25N2O4S 449.1530 (obs)
N-(4-Methoxybenzyl)-11-oxo-10-propyl-dibenzo[1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S) 4-Methoxybenzyl carboxamide, 10-propyl, 5-oxide C26H27N2O4S 449.1527 (obs)

Key Observations :

  • Benzamide vs. Sulfonamide : The target’s benzamide group contrasts with the sulfonamide in ’s compound, which may reduce steric bulk and alter hydrogen-bonding capacity .
  • Alkyl Chain Modifications : Jin’s thiazepines include 10-ethyl or 10-propyl groups, which could enhance hydrophobic interactions compared to the unsubstituted oxazepine in the target .

Biological Activity

3,4-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. The dibenzo[b,f][1,4]oxazepine core combined with methoxy substitutions suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects supported by various studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, with a molecular weight of approximately 392.45 g/mol. The presence of methoxy groups enhances lipophilicity, potentially influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepine structures exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that benzamide derivatives can possess significant antibacterial effects. In one study, derivatives were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .
  • Fungal Inhibition : The compound's structural features may also confer antifungal activity. A related study assessed the antifungal efficacy of oxadiazole derivatives against Candida albicans, indicating potential for broad-spectrum antifungal activity .

Anticancer Properties

The anticancer potential of benzamide derivatives is well-documented in literature. Compounds structurally related to this compound have shown:

  • Inhibition of Cancer Cell Lines : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing significant growth inhibition.

Anti-inflammatory Effects

The anti-inflammatory activity associated with dibenzo[b,f][1,4]oxazepine derivatives has been explored through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that compounds in this class can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .

Summary of Biological Activities

Activity Description References
AntimicrobialEffective against S. aureus, E. coli, and fungi like C. albicans.
AnticancerCytotoxic effects observed in MCF-7 and A549 cell lines.
Anti-inflammatoryDownregulation of cytokines such as TNF-alpha and IL-6.

Q & A

Q. What synthetic routes are reported for 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and which steps require optimization for scalability?

  • Methodological Answer : The synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core followed by coupling with the 3,4-dimethoxybenzamide moiety. Key challenges include:
  • Amide bond formation : Low yields due to steric hindrance from the oxazepine ring. Optimization via coupling reagents (e.g., HATU or EDCI/HOBt) and elevated temperatures (60–80°C) is recommended .
  • Purification : Chromatography or recrystallization is critical for removing regioisomers. Gradient elution with ethyl acetate/hexane (3:7 to 1:1) improves separation .
  • Scaling : Continuous flow chemistry enhances efficiency for multi-step syntheses, reducing reaction times by 30–50% compared to batch methods .

Table 1 : Yield Optimization in Key Steps

StepReagents/ConditionsYield (Batch)Yield (Flow)
Core SynthesisPd(OAc)₂, PPh₃, 100°C45%62%
Amide CouplingHATU, DIPEA, DMF, 60°C55%70%

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR resolve the oxazepine ring protons (δ 4.2–4.5 ppm for CH₂-O) and benzamide carbonyl (δ 168–170 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns in crowded regions .
  • HRMS : Exact mass analysis (theoretical m/z 447.1423 [M+H]+) confirms molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the oxazepine ring, though crystal growth requires slow evaporation from DMSO/EtOH (1:3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for dibenzo[b,f][1,4]oxazepine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for IC50 comparisons) .
  • Compound purity : HPLC purity ≥95% (λ = 254 nm) is essential; impurities >2% may artifactually modulate activity .
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding. Perform pairwise comparisons under identical conditions (Table 2) .

Table 2 : Activity Variation with Substituents

Substituent (R₁, R₂)IC50 (μM, Kinase X)LogP
3,4-diOCH₃0.12 ± 0.032.8
4-OCH₃, 3-Cl1.45 ± 0.213.2

Q. What experimental strategies are recommended for elucidating the mechanism of action in neurological targets?

  • Methodological Answer :
  • Target Deconvolution : Use kinome-wide profiling (e.g., KINOMEscan®) to identify primary targets. Off-target effects are assessed via counter-screens against GPCRs and ion channels .
  • Molecular Dynamics (MD) Simulations : Dock the compound into homology models of NMDA or GABA receptors. Prioritize residues within 5 Å of the benzamide group for mutagenesis studies .
  • In Vivo Pharmacokinetics : Monitor brain penetration (Kp,uu) in rodents via LC-MS/MS. Optimal dosing: 10 mg/kg i.p., with CSF sampling at 0.5, 2, and 6 h post-dose .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

  • Methodological Answer :
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and use UPLC-QTOF to detect phase I/II metabolites. Common sites: O-demethylation (t1/2 = 45 min) .
  • Bioisosteric Replacement : Replace methoxy with CF₃ (logP ↑) or cyclopropyl (metabolic resistance ↑). Test in CYP3A4 inhibition assays .
  • Prodrug Strategies : Phosphonate or PEG-ylate the benzamide to enhance solubility. Hydrolysis rates are quantified at pH 2–7.4 .

Data Contradiction Analysis

Q. Why do some studies report potent HDAC inhibition while others show no activity for similar oxazepine derivatives?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Conditions : HDAC isoforms (I vs. IIb) have varying sensitivity to zinc-chelating groups. Use isoform-specific inhibitors (e.g., MS-275 for HDAC1) as benchmarks .
  • Redox Interference : Thiol-containing buffers (e.g., DTT) may reduce disulfide-linked dimers, altering activity. Validate in redox-inert systems (HEPES + EDTA) .
  • Cell Permeability : LogD >2.5 improves cellular uptake. Compare IC50 in cell-free vs. cell-based assays (e.g., 0.1 μM vs. 5 μM suggests permeability issues) .

Methodological Best Practices

  • Experimental Design : Use factorial designs (e.g., 3² for solvent and temperature) to optimize synthesis. Response surface models predict optimal conditions (e.g., 70°C, DMF) .
  • Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.